molecular formula C10H13NOS B14064895 1-(3-Amino-2-(methylthio)phenyl)propan-2-one

1-(3-Amino-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14064895
M. Wt: 195.28 g/mol
InChI Key: FAERRCLVLXDJRC-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(methylthio)phenyl)propan-2-one is a substituted arylpropanone featuring a phenyl ring with an amino (-NH₂) group at position 3 and a methylthio (-SCH₃) group at position 2, linked to a propan-2-one (acetone) moiety. Key applications of such compounds include roles as metabolic intermediates (e.g., in 4-methylthioamphetamine (4-MTA) metabolism ), anti-inflammatory agents , and synthetic precursors .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(3-amino-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6,11H2,1-2H3

InChI Key

FAERRCLVLXDJRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Amino-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of structural analogs is presented in Table 1 , highlighting substituent variations and their effects on molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
1-(3-Amino-2-(methylthio)phenyl)propan-2-one 3-NH₂, 2-SCH₃ C₁₀H₁₃NOS 195.28* Hypothesized enhanced solubility due to -NH₂; potential bioactive intermediate
1-(3-(Methylthio)phenyl)propan-2-one 3-SCH₃ C₁₀H₁₂OS 180.27 Lipophilic; used in synthetic intermediates
1-(4-(Methylthio)phenyl)propan-2-one 4-SCH₃ C₁₀H₁₂OS 180.27 Metabolic intermediate of 4-MTA; undergoes reduction to alcohol
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₉F₃O 202.18 Precursor for fenfluramine synthesis; electron-withdrawing CF₃ group enhances stability
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene (heterocyclic) C₇H₇ClOS 174.64 Friedel-Crafts acylation product; aromatic electrophilic substitution model

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Effects: The amino group in the target compound likely increases polarity and aqueous solubility compared to analogs with only methylthio or trifluoromethyl groups .
  • Electronic Properties : The electron-donating -NH₂ and electron-withdrawing -SCH₃ groups may create a unique electronic environment, influencing reactivity in synthetic pathways or biological interactions.
  • Metabolic Relevance: The 4-SCH₃ analog (1-(4-(methylthio)phenyl)propan-2-one) is a known metabolite of 4-MTA, undergoing reductive amination or side-chain degradation .

Biological Activity

1-(3-Amino-2-(methylthio)phenyl)propan-2-one (often referred to in literature as a derivative of the aminophenyl compound) has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by an amino group and a methylthio substituent, suggests diverse interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

  • Molecular Formula : C10H13N1S1O1
  • Molecular Weight : Approximately 201.28 g/mol
  • Structure : The compound features an amino group at the para position and a methylthio group, which are critical for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could play a role in therapeutic mechanisms.
  • Anticancer Properties : Similar compounds have been explored for their anticancer effects, suggesting that this compound may also possess such activity.
  • Antimicrobial Effects : The structural features may allow for interactions with microbial targets, leading to potential antimicrobial properties.

Enzyme Interaction Studies

Research has demonstrated that compounds similar to this compound can interact with various enzymes. For instance, studies on related aminophenyl compounds have shown their ability to bind to active sites of enzymes, influencing biochemical pathways crucial for disease progression.

Anticancer Activity

A study investigating the anticancer properties of related compounds found that certain derivatives exhibited significant antiproliferative effects against cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells. While specific data on this compound is limited, the structural similarities suggest potential efficacy against various cancers .

Antimicrobial Properties

The antimicrobial activity of structurally similar compounds has been evaluated through minimum inhibitory concentration (MIC) assays. These studies indicate that certain derivatives display significant antibacterial and antifungal activities. The presence of the methylthio group is hypothesized to enhance membrane permeability, facilitating bacterial inhibition .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityKey Features
1-(3-Amino-2-(chloromethyl)phenyl)-propan-2-onePotential anticancer activityChloromethyl group may alter reactivity
1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-oneEnzyme inhibitionBromine substitution enhances nucleophilic reactions
1-(3-Amino-2-methylthio)phenyl)-1-chloropropan-2-oneAntimicrobial effectsChlorine substitution affects biological interactions

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